![molecular formula C22H25N3O2S B282633 1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea, commonly known as BMT-047, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMT-047 belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse biological activities. In
Applications De Recherche Scientifique
BMT-047 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, BMT-047 has been found to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, BMT-047 has been shown to induce apoptosis in cancer cells and to improve glucose tolerance in animal models of diabetes.
Mécanisme D'action
The mechanism of action of BMT-047 is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and 5-lipoxygenase. Additionally, BMT-047 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects
BMT-047 has been shown to have several biochemical and physiological effects. In animal models, BMT-047 has been found to reduce inflammation, inhibit tumor growth, and improve glucose tolerance. Additionally, BMT-047 has been shown to have antioxidant properties and to improve lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
BMT-047 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its pharmacological properties are well understood. Additionally, BMT-047 has been shown to have low toxicity in animal models. However, one limitation is that BMT-047 is not commercially available, and its synthesis is relatively complex.
Orientations Futures
There are several future directions for the study of BMT-047. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, future studies could focus on the optimization of the synthesis method for BMT-047 and the development of analogs with improved pharmacological properties. Finally, the development of new methods for the delivery of BMT-047 could also be explored.
Méthodes De Synthèse
The synthesis of BMT-047 involves the reaction of 2-methyl-4-(4-(chloromethyl)phenyl)thiazole with cyclohexylisocyanate and subsequent reaction with 4-(aminomethyl)-2-methoxyphenol. The final product is obtained after purification by column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C22H25N3O2S |
---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C22H25N3O2S/c1-15-13-17(27-14-21-24-19-9-5-6-10-20(19)28-21)11-12-18(15)25-22(26)23-16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H2,23,25,26) |
Clé InChI |
CXVHQZUSFONXEO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4CCCCC4 |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.